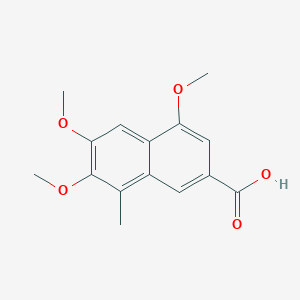
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-
描述
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is an organic compound with the molecular formula C₁₅H₁₆O₅ and a molecular weight of 276.285 g/mol This compound is characterized by the presence of three methoxy groups and a methyl group attached to a naphthoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- typically involves the methylation of 4,6,7-trihydroxy-8-methyl-2-naphthoic acid using methyl iodide and a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Uniqueness
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is unique due to its specific substitution pattern on the naphthoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-9(15(16)17)6-12(18-2)11(10)7-13(19-3)14(8)20-4/h5-7H,1-4H3,(H,16,17) |
InChI 键 |
DGQWWGKADBGHRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













